N-[(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine
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Overview
Description
N-[(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine is a chemical compound that features a cyclopropane ring attached to an imidazole ring substituted with two bromine atoms and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Bromination: The imidazole ring is then brominated at the 4 and 5 positions using bromine or a brominating agent such as N-bromosuccinimide.
Attachment of the Cyclopropane Ring: The brominated imidazole is then reacted with cyclopropanamine under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using the above steps, with optimization for yield and purity. This may include the use of continuous flow reactors for the bromination and cyclopropanation steps to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the imidazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The imidazole ring can be oxidized or reduced, depending on the reagents and conditions used.
Cyclopropane Ring Reactions: The cyclopropane ring can undergo ring-opening reactions under acidic or basic conditions.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Various substituted imidazole derivatives.
Oxidation Products: Oxidized imidazole derivatives.
Reduction Products: Reduced imidazole derivatives.
Scientific Research Applications
N-[(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting microbial infections or cancer.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological processes involving imidazole-containing compounds.
Mechanism of Action
The mechanism of action of N-[(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the imidazole ring play crucial roles in binding to these targets, leading to the modulation of their activity. The cyclopropane ring may also contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
4,5-Dibromo-1-methyl-1H-imidazole: Similar structure but lacks the cyclopropane ring.
N-[(4,5-Dichloro-1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine: Similar structure with chlorine atoms instead of bromine.
N-[(4,5-Dibromo-1H-imidazol-2-yl)methyl]cyclopropanamine: Similar structure but lacks the methyl group on the imidazole ring.
Uniqueness
N-[(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine is unique due to the presence of both bromine atoms and a cyclopropane ring, which may confer specific chemical and biological properties not found in similar compounds. The combination of these features makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H11Br2N3 |
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Molecular Weight |
309.00 g/mol |
IUPAC Name |
N-[(4,5-dibromo-1-methylimidazol-2-yl)methyl]cyclopropanamine |
InChI |
InChI=1S/C8H11Br2N3/c1-13-6(4-11-5-2-3-5)12-7(9)8(13)10/h5,11H,2-4H2,1H3 |
InChI Key |
NDMTVRDCSGUDLR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=C1Br)Br)CNC2CC2 |
Origin of Product |
United States |
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